molecular formula C9H18ClNO2Si B15306627 Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride

Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride

Cat. No.: B15306627
M. Wt: 235.78 g/mol
InChI Key: RVXKVMJRDOCSPA-UHFFFAOYSA-N
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Description

Methyl 2-aza-5-silaspiro[44]nonane-3-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.

    Biology: Researchers use the compound to investigate its biological activity and potential therapeutic applications. It may serve as a lead compound for drug discovery.

    Medicine: The compound’s potential medicinal properties are explored in preclinical studies. It may have applications in treating various diseases.

    Industry: While primarily used in research, the compound’s unique properties could lead to industrial applications in the future.

Mechanism of Action

The mechanism of action of methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate: The non-hydrochloride form of the compound.

    2-aza-5-silaspiro[4.4]nonane derivatives: Other derivatives with different substituents on the spirocyclic core.

Uniqueness

Methyl 2-aza-5-silaspiro[44]nonane-3-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and silicon atoms

Properties

Molecular Formula

C9H18ClNO2Si

Molecular Weight

235.78 g/mol

IUPAC Name

methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2Si.ClH/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13;/h8,10H,2-7H2,1H3;1H

InChI Key

RVXKVMJRDOCSPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C[Si]2(CCCC2)CN1.Cl

Origin of Product

United States

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